Cholesteryl Acetate Dibromide(Mixture of Diastereomers) Cholesteryl Acetate Dibromide(Mixture of Diastereomers)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18569125
InChI: InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26?,27-,28-,29?/m1/s1
SMILES:
Molecular Formula: C29H48Br2O2
Molecular Weight: 588.5 g/mol

Cholesteryl Acetate Dibromide(Mixture of Diastereomers)

CAS No.:

Cat. No.: VC18569125

Molecular Formula: C29H48Br2O2

Molecular Weight: 588.5 g/mol

* For research use only. Not for human or veterinary use.

Cholesteryl Acetate Dibromide(Mixture of Diastereomers) -

Specification

Molecular Formula C29H48Br2O2
Molecular Weight 588.5 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26?,27-,28-,29?/m1/s1
Standard InChI Key ISLUIHYFJMYECW-SHLFAZGESA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

Cholesteryl acetate dibromide retains the tetracyclic framework of cholesterol, with modifications at positions 3, 5, and 6. The 3β-hydroxyl group of cholesterol is acetylated, while bromine atoms are introduced at C5 and C6, resulting in two diastereomers: 5α,6β-dibromo-5α-cholestan-3β-ol acetate and its epimer . The stereochemical configuration is critical to its reactivity, as evidenced by the InChI key:
InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1\text{InChI=1S/C}_{29}\text{H}_{48}\text{Br}_{2}\text{O}_{2}/\text{c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1}
This string encodes the absolute configurations at chiral centers, confirming the compound’s complexity .

Physical and Chemical Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight588.49822 g/mol
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Melting PointNot explicitly reported
SolubilityChloroform, Ethyl Acetate
Optical ActivityNot available

Synthesis and Production

Bromination of Cholesteryl Acetate

The synthesis begins with cholesteryl acetate (CAS 604-35-3), which undergoes bromination at the 5,6-double bond. A typical procedure involves:

  • Bromination: Treatment with bromine (Br2Br_2) in dichloromethane at 0–5°C to yield 5,6-dibromocholesteryl acetate .

  • Epimerization: Heating the crude product with tetrabutylammonium bromide in toluene or acetone induces epimerization, producing a diastereomeric mixture .

Isolation and Purification

The diastereomers are separated via fractional crystallization or chromatography. Patent WO2015170341A1 describes purification using methanol or ethanol, achieving >98% purity . Challenges include minimizing decomposition during storage, necessitating low-temperature preservation (-20°C) .

Applications in Biochemical Research

Lipid Metabolism Studies

Cholesteryl acetate dibromide serves as a model compound for investigating cholesterol oxidation and esterification. Its bromine atoms act as spectroscopic probes in nuclear magnetic resonance (NMR) studies to track lipid dynamics in membranes .

Organic Synthesis Intermediate

The bromine substituents enable further functionalization, such as:

  • Dehydrohalogenation: Elimination reactions to form cholestadienes .

  • Nucleophilic Substitution: Replacement of bromine with thiophenol groups, as demonstrated in the synthesis of 7-dehydrocholesterol precursors .

Recent Developments and Future Directions

Advances in Stereoselective Synthesis

Recent patents highlight improved epimerization protocols using phase-transfer catalysts like tetrabutylammonium bromide, enhancing diastereomer yields .

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